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P217564

USP7 inhibition potency improvement second-generation inhibitor

P217564 (CAS: 2773337-26-9) is a second-generation, active-site-targeted covalent irreversible inhibitor of ubiquitin-specific protease 7 (USP7). It was developed through optimization of the first-generation inhibitor P5091 and characterized by its ability to form a covalent adduct with the catalytic cysteine residue C223 of USP7, resulting in durable target inhibition.

Molecular Formula C16H12Cl2N2O5S2
Molecular Weight 447.3
Cat. No. B1193290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP217564
SynonymsP-217564;  P 217564;  P217564
Molecular FormulaC16H12Cl2N2O5S2
Molecular Weight447.3
Structural Identifiers
SMILESO=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O
InChIInChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+
InChIKeyIXFIKHBITULBSK-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

P217564 Compound Overview: A Second-Generation Irreversible USP7 Inhibitor for Treg-Targeted Research


P217564 (CAS: 2773337-26-9) is a second-generation, active-site-targeted covalent irreversible inhibitor of ubiquitin-specific protease 7 (USP7) [1]. It was developed through optimization of the first-generation inhibitor P5091 and characterized by its ability to form a covalent adduct with the catalytic cysteine residue C223 of USP7, resulting in durable target inhibition [1]. P217564 belongs to the class of deubiquitinase (DUB) inhibitors and has been widely adopted as a chemical probe for studying USP7-dependent pathways in cancer immunotherapy and T-regulatory (Treg) cell biology [1].

Why Generic Substitution of P217564 with Other USP7 Inhibitors Is Scientifically Unreliable


Substituting P217564 with in-class USP7 inhibitors such as P5091, GNE-6640, or FT671 introduces substantial risk because these compounds differ fundamentally in binding mechanism (covalent vs. non-covalent), selectivity profile, inhibition durability, and cellular efficacy [1]. P217564's irreversible covalent binding to USP7 C223 produces prolonged target suppression that persists after compound washout — a property absent from non-covalent inhibitors [1]. Furthermore, P217564 exhibits a well-characterized selectivity fingerprint with no significant activity against a panel of other DUBs except its closest homolog USP47, whereas earlier-generation compounds show broader cross-reactivity [1]. These mechanistic and pharmacological distinctions preclude simple interchangeability and demand compound-specific validation.

P217564 Quantitative Differentiation Evidence vs. Closest USP7 Inhibitor Analogs


P217564 Achieves ~10-Fold Greater Potency Against USP7 Compared to First-Generation Inhibitor P5091

P217564 inhibited USP7 with an EC50 of 0.48 μM in the Ub-EKL reporter assay, representing an approximately 10-fold increase in potency compared to the first-generation inhibitor P5091, which exhibited an IC50 of 4.2 μM under the same assay conditions [1]. This potency improvement was a direct result of iterative medicinal chemistry optimization starting from the P5091 scaffold [1].

USP7 inhibition potency improvement second-generation inhibitor

P217564 Covalent Irreversible Binding Produces Durable USP7 Inhibition Lasting ≥48 Hours After Washout

In Jurkat cells treated with 10 μM P217564 for 2 hours followed by compound washout, USP7 activity remained substantially suppressed for up to 48 hours as measured by the USP7 immunoprecipitation/activity assay [1]. This durable inhibition is a direct consequence of irreversible covalent adduct formation at the USP7 active site cysteine C223, which permanently inactivates the enzyme until new protein is synthesized [1]. In contrast, reversible non-covalent USP7 inhibitors such as GNE-6640 and GNE-6776 lose activity rapidly upon compound removal [1].

covalent inhibitor durable inhibition washout resistance

P217564 Demonstrates ≥20-Fold Selectivity for USP7 Over Other Proteases and DUBs

Selectivity profiling of P217564 against a panel of purified recombinant isopeptidases revealed that none of the tested USPs were inhibited significantly except USP47, the closest structural homolog of USP7, which was inhibited with potency similar to USP7 [1]. When tested against other proteases including Caspase3, MMP13, Cathepsin D, and Cathepsin K, P217564 inhibited USP7 with ≥20-fold higher potency compared to its inhibition of these off-target proteases [1]. This selectivity profile is superior to that of the progenitor compound P5091, which showed broader DUB cross-reactivity [1].

selectivity off-target profiling DUB panel

P217564 Exhibits Cellular USP7 Inhibition with IC50 of ~3 μM and Minimal Effect on Total DUB Activity

In a cell-based dose-response assay using Jurkat cells, P217564 inhibited cellular USP7 in a dose-dependent manner with a cellular IC50 of approximately 3 μM [1]. Importantly, total cellular DUB activity was minimally affected even at 10 μM P217564 — a concentration that inhibits >90% of USP7 activity — confirming excellent cellular selectivity [1]. By comparison, the first-generation inhibitor P5091 required 30 μM to achieve near-complete USP7 inhibition in cells, as measured by Ub-VME probe labeling [1].

cellular potency target engagement cellular selectivity

P217564 Serves as the Validated Reference Standard in Computational USP7 Inhibitor Discovery Campaigns

In a 2024 cheminformatics study employing molecular docking and MMGBSA binding free energy calculations, P217564 was used as the reference standard compound and exhibited a docking score of -5.671 kcal/mol against USP7 [1]. Eight novel compounds from the screening library achieved superior docking scores ranging from -7.491 to -11.43 kcal/mol [1]. However, P217564's protein-ligand complex demonstrated the highest stability among all tested compounds in molecular dynamics simulations, as evidenced by MMGBSA scores [1]. This established P217564 as the experimentally validated benchmark against which new in silico hits are measured [1].

docking benchmark reference compound virtual screening

P217564 Functionally Impairs Treg Suppressive Activity Through USP7-Dependent Tip60 and Foxp3 Degradation

Treatment of isolated murine Treg cells with 10 μM P217564 for 2 hours resulted in inactivation of USP7 as confirmed by Ub-VME probe assay, leading to increased ubiquitination and subsequent proteasomal degradation of both Tip60 and Foxp3 proteins [1]. This pharmacological effect translated into functional impairment of Treg suppressive activity [1]. The first-generation inhibitor P5091, while sharing the same molecular target, required substantially higher concentrations to achieve comparable Treg functional modulation [1].

Treg cell Tip60 degradation immunotherapy target

Optimal Research and Procurement Scenarios for P217564 Based on Verified Differential Evidence


Cancer Immunotherapy Research Requiring Durable Treg Functional Suppression

For studies investigating the role of Treg cells in tumor immune evasion, P217564 provides durable suppression of Treg function through covalent USP7 inactivation and subsequent Tip60/Foxp3 degradation [1]. Its ~10-fold potency advantage over P5091 and sustained target engagement lasting ≥48 hours post-washout make it the preferred chemical probe for ex vivo Treg suppression assays and adoptive transfer models where prolonged pharmacodynamics are critical [1].

USP7 Chemical Probe Studies Requiring High Selectivity Against Off-Target DUBs and Proteases

When experimental design demands unambiguous attribution of biological effects to USP7 inhibition, P217564 offers a well-characterized selectivity profile with ≥20-fold discrimination against non-homologous DUBs and proteases such as Caspase3, MMP13, Cathepsin D, and Cathepsin K [1]. This reduces confounding pharmacology compared to less selective USP7 inhibitors and supports rigorous target validation studies [1].

Computational Drug Discovery Using P217564 as an Experimentally Validated Benchmark Standard

P217564 serves as the experimentally validated reference compound in virtual screening and molecular dynamics simulation campaigns targeting USP7 [1]. Its established docking score (-5.671 kcal/mol) and superior MD stability provide a reliable baseline for benchmarking novel in silico hits, ensuring cross-study reproducibility and meaningful comparison of computational predictions [1].

P53-Dependent and P53-Independent Apoptosis Studies in Cancer Cell Lines

P217564 induces apoptosis in both p53 wild-type (HCT116) and p53-mutant (PC-3) cancer cell lines at 10 μM, as evidenced by PARP cleavage and Annexin V/PI staining [1]. Its ability to engage both p53-dependent (via MDM2/p53 stabilization) and p53-independent apoptotic pathways makes it a versatile tool for studying USP7 biology across genetically diverse cancer models [1].

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